1-[(4-fluorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide
Description
1-[(4-Fluorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 4-fluorophenylmethyl substituent at the 1-position and a 3-(trifluoromethyl)phenyl group at the carboxamide nitrogen. Its structure combines electron-withdrawing fluorine and trifluoromethyl groups, which are known to enhance metabolic stability and binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2/c21-16-7-4-13(5-8-16)11-26-12-14(6-9-18(26)27)19(28)25-17-3-1-2-15(10-17)20(22,23)24/h1-10,12H,11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRDYGGOUYVFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-fluorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide (CAS Number: 946380-41-2) is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological contexts, and relevant case studies.
- Molecular Formula : C20H14F4N2O2
- Molecular Weight : 390.3310 g/mol
- SMILES Notation : Fc1ccc(cc1)Cn1cc(ccc1=O)C(=O)Nc1cccc(c1)C(F)(F)F
The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been studied for its potential as an inhibitor of specific kinases involved in cancer progression, particularly Pim kinases. These kinases are implicated in several malignancies and are considered promising targets for therapeutic intervention.
Inhibition of Pim Kinases
Recent studies have shown that derivatives of dihydropyridines exhibit significant inhibitory effects on Pim kinases. For instance, compounds structurally similar to this compound demonstrated IC50 values in the low micromolar range, indicating potent inhibition of these enzymes .
Cytotoxicity and Antiproliferative Effects
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from recent research:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF7 | 4.62 | Pim-1 inhibition |
| HCT116 | 1.18 | Induction of apoptosis |
| PC3 | 1.38 | Cell cycle arrest |
These results suggest that the compound can effectively inhibit cell proliferation and induce apoptosis in cancerous cells, making it a candidate for further development in oncology .
Study on Dihydropyridine Derivatives
A notable study explored the synthesis and biological evaluation of various dihydropyridine derivatives, including the target compound. The study found that modifications on the phenyl rings significantly impacted the compounds' biological activities. The introduction of trifluoromethyl groups enhanced potency against certain cancer cell lines, indicating a structure-activity relationship that could guide future drug design .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that:
- Fluorine Substitution : The presence of fluorine atoms on aromatic rings improved binding affinity to target proteins.
- Dihydropyridine Core : Essential for maintaining the biological activity due to its ability to interact with kinase domains.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The 4-fluorophenylmethyl group in the target compound balances lipophilicity and metabolic stability compared to dichlorophenyl (higher hydrophobicity) or dual trifluoromethyl analogs .
- Carboxamide Nitrogen Modifications : Replacing 3-(trifluoromethyl)phenyl with 4-carbamoylphenyl (as in ) introduces polar interactions, which may enhance solubility but reduce membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
